2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKI2852 is a small molecule drug that acts as a highly potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of cortisone to cortisol, which plays a significant role in metabolic processes. SKI2852 has shown promise in the treatment of metabolic disorders such as type 2 diabetes mellitus and metabolic syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKI2852 involves the combination of a pyrimidine-4-carboxamide scaffold with a piperazine ringThis results in a potent and selective inhibitor with excellent pharmacokinetic profiles .
Industrial Production Methods
Industrial production of SKI2852 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
SKI2852 primarily undergoes inhibition reactions where it binds to the active site of 11β-HSD1, preventing the conversion of cortisone to cortisol. This inhibition is highly selective and potent, with IC50 values of 1.6 nM and 2.9 nM against mouse and human 11β-HSD1, respectively .
Common Reagents and Conditions
The synthesis of SKI2852 involves reagents such as pyrimidine-4-carboxamide, piperazine, and fluorinated phenyl rings. The reactions are typically carried out under controlled conditions to ensure the desired selectivity and potency of the final product .
Major Products Formed
The major product formed from the synthesis of SKI2852 is the inhibitor itself, which demonstrates no CYP and PXR liabilities and has excellent pharmacokinetic profiles across species .
Scientific Research Applications
SKI2852 has been extensively studied for its potential in treating metabolic disorders. It has shown significant efficacy in reducing blood glucose and HbA1c levels, improving lipid profiles, and enhancing insulin sensitivity in diabetic and obese mouse models . Additionally, SKI2852 has been found to synergistically enhance the HbA1c-lowering effect of metformin, making it a promising candidate for combination therapy in diabetes treatment .
Mechanism of Action
SKI2852 exerts its effects by inhibiting the enzyme 11β-HSD1, which is responsible for converting inactive cortisone to active cortisol. By inhibiting this enzyme, SKI2852 reduces cortisol levels, thereby improving insulin sensitivity and reducing blood glucose levels. This mechanism makes it a valuable therapeutic agent for managing metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Carbenoxolone: Another 11β-HSD1 inhibitor, but less selective and potent compared to SKI2852.
PF-915275: A selective 11β-HSD1 inhibitor with similar applications but different pharmacokinetic profiles.
BI 135585: A potent 11β-HSD1 inhibitor with promising results in preclinical studies.
Uniqueness of SKI2852
SKI2852 stands out due to its high potency, selectivity, and oral bioavailability. It has demonstrated excellent pharmacokinetic profiles and no CYP and PXR liabilities, making it a superior candidate for therapeutic use in metabolic disorders .
Properties
Molecular Formula |
C27H34FN5O4S |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[(2R)-4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C27H34FN5O4S/c1-16-15-32(23-4-3-20(11-21(23)28)38(2,36)37)7-8-33(16)26-29-6-5-22(30-26)25(34)31-24-18-9-17-10-19(24)14-27(35,12-17)13-18/h3-6,11,16-19,24,35H,7-10,12-15H2,1-2H3,(H,31,34)/t16-,17?,18-,19+,24?,27?/m1/s1 |
InChI Key |
SSKKTEYBWOVEET-GMILZOMTSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=CC(=N2)C(=O)NC3[C@@H]4CC5C[C@H]3CC(C4)(C5)O)C6=C(C=C(C=C6)S(=O)(=O)C)F |
Canonical SMILES |
CC1CN(CCN1C2=NC=CC(=N2)C(=O)NC3C4CC5CC3CC(C5)(C4)O)C6=C(C=C(C=C6)S(=O)(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.